methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate
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Overview
Description
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate is an organic compound with a molecular formula of C10H12F2NO2 This compound is characterized by the presence of an amino group, a difluorophenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-3-(2,6-difluorophenyl)propanoate
- Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate
Uniqueness
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a difluorophenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3/t8-/m1/s1 |
InChI Key |
HWOGPYPRYHCSRK-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C=CC=C1F)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
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